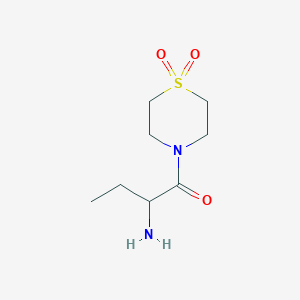
Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H14BrNO3 and a molecular weight of 312.16 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. Azetidines are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities .
Preparation Methods
The synthesis of Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential pharmaceuticals.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use this compound to study the biological activities of azetidine derivatives and their potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemicals for various industrial purposes.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate involves its interaction with biological targets through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function . The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system being studied .
Comparison with Similar Compounds
Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Benzyl 3-(2-bromoethyl)azetidine-1-carboxylate: Similar in structure but with an ethyl group instead of an acetyl group.
Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group instead of a bromoacetyl group.
(3R,4S)-3-(2-bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: A structurally related compound with an additional ethyl group.
The uniqueness of this compound lies in its specific bromoacetyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C13H14BrNO3 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H14BrNO3/c14-6-12(16)11-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
GARMSXYJABHUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B12065367.png)
![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)

![4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)


![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)





